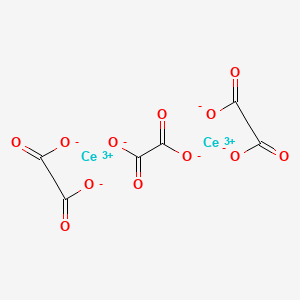

Cerium oxalate

Cat. No. B1215855

Key on ui cas rn:

7047-99-6

M. Wt: 544.29 g/mol

InChI Key: ZMZNLKYXLARXFY-UHFFFAOYSA-H

Attention: For research use only. Not for human or veterinary use.

Patent

US07094289B2

Procedure details

A cerium oxalate powder was prepared by adding an aqueous solution of ammonium oxalate to an aqueous solution of cerium chloride under stirring, causing the precipitation of cerium oxalate, filtering, and drying. The powder was ground with a jet-mill to obtain a starting material powder with a mean particle diameter of about 1 μm. The powder was ejected at a feed rate of 5 kg/hr through a nozzle with a cross-sectional area of the opening of 0.13 cm2 together with air at a flow rate of 200 L/min as a carrier gas into a reaction tube heated to a temperature of 1500° C. in an electric furnace, passed through the reaction tube, while maintaining the dispersion concentration of the powder, and heated. The melting point of cerium oxide is about 1950° C. The dispersion concentration of the starting material powder in the gas phase inside the reaction tube was 0.4 g/L, and V/S was 1500. The light-yellow powder thus produced was collected with a bag filter.

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O-:6])(=[O:5])[C:2]([O-:4])=[O:3].[NH4+].[NH4+].[Cl-].[Ce+3:10].[Cl-].[Cl-].[O-2].[Ce+3].[O-2].[O-2].[Ce+3]>>[C:1]([O-:6])(=[O:5])[C:2]([O-:4])=[O:3].[Ce+3:10].[C:1]([O-:6])(=[O:5])[C:2]([O-:4])=[O:3].[C:1]([O-:6])(=[O:5])[C:2]([O-:4])=[O:3].[Ce+3:10] |f:0.1.2,3.4.5.6,7.8.9.10.11,12.13.14.15.16|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=O)[O-])(=O)[O-].[NH4+].[NH4+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Ce+3].[Cl-].[Cl-]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-2].[Ce+3].[O-2].[O-2].[Ce+3]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

1500 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

under stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the precipitation of cerium oxalate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtering

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

drying

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain a starting material powder with a mean particle diameter of about 1 μm

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The powder was ejected at a feed rate of 5 kg/hr through a nozzle with a cross-sectional area of the opening of 0.13 cm2 together with air at a flow rate of 200 L/min as a carrier gas into a reaction tube

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the dispersion concentration of the powder

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is about 1950° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The light-yellow powder thus produced

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was collected with a bag

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(=O)[O-])(=O)[O-].[Ce+3].C(C(=O)[O-])(=O)[O-].C(C(=O)[O-])(=O)[O-].[Ce+3]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |